trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl
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Overview
Description
Trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . This compound is notable for its bicyclic structure, which includes a nitrogen atom, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of spirocyclic oxetanyl nitriles . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: Trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
Bicyclo[3.1.1]heptanes: These compounds are used as bioisosteres of benzenes and have similar physicochemical properties.
Uniqueness: Trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride is unique due to its specific bicyclic structure, which includes a nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H12ClNO2 |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
(1S,2S,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m1./s1 |
InChI Key |
DKXUTVCDDGFMPM-GAJRHLONSA-N |
Isomeric SMILES |
C1CN[C@@H]([C@@H]2[C@H]1C2)C(=O)O.Cl |
Canonical SMILES |
C1CNC(C2C1C2)C(=O)O.Cl |
Origin of Product |
United States |
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